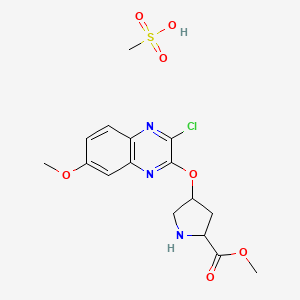

methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium methanesulfonate

CAS No.:

Cat. No.: VC16265130

Molecular Formula: C16H20ClN3O7S

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClN3O7S |

|---|---|

| Molecular Weight | 433.9 g/mol |

| IUPAC Name | methanesulfonic acid;methyl 4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C15H16ClN3O4.CH4O3S/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;1-5(2,3)4/h3-5,9,12,17H,6-7H2,1-2H3;1H3,(H,2,3,4) |

| Standard InChI Key | CCZFBHQUONFINY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.CS(=O)(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three primary components: a substituted quinoxaline ring, a pyrrolidinium cation, and a methanesulfonate anion. The quinoxaline moiety contains chlorine and methoxy substituents at positions 3 and 7, respectively, which enhance its electronic and steric profile for target binding. The pyrrolidinium ring adopts a (2S,4R) configuration, critical for its stereospecific interactions with enzymatic active sites . The methoxycarbonyl group at position 2 of the pyrrolidinium further modulates solubility and metabolic stability .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃O₇S |

| Molecular Weight | 433.9 g/mol |

| CAS Number | 1425038-20-5 |

| IUPAC Name | Methanesulfonic acid; methyl 4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate |

| Stereochemistry | (2S,4R) configuration |

| Key Functional Groups | Quinoxaline, pyrrolidinium, methanesulfonate |

The stereochemical precision of the (2S,4R) configuration ensures optimal spatial alignment with protease binding pockets, a feature leveraged in HCV therapeutics . Quantum mechanical calculations suggest that the methoxy group on the quinoxaline ring participates in hydrogen bonding with NS3/4A protease residues, enhancing inhibitory activity.

Synthesis and Characterization

Synthetic Pathways

Synthesis of the compound involves a multi-step sequence starting with the formation of the 3-chloro-7-methoxyquinoxaline scaffold. This intermediate undergoes nucleophilic aromatic substitution with a pyrrolidine derivative to introduce the oxy-pyrrolidinium linkage. Subsequent esterification with methyl chloroformate yields the methoxycarbonyl group, followed by salt formation with methanesulfonic acid to improve crystallinity and stability .

Critical steps include:

-

Quinoxaline Formation: Condensation of o-phenylenediamine with chlorinated and methoxylated carbonyl precursors under acidic conditions .

-

Stereoselective Coupling: Mitsunobu reaction or SN2 displacement to establish the (2S,4R) configuration .

-

Counterion Exchange: Metathesis with methanesulfonic acid to generate the final salt.

Analytical Data

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 434.86 [M+H]⁺ .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) exhibits signals at δ 8.45 (s, 1H, quinoxaline-H), 4.75 (m, 1H, pyrrolidinium-H), and 3.85 (s, 3H, OCH₃).

-

X-ray Crystallography: Reveals planar quinoxaline geometry and chair conformation of the pyrrolidinium ring .

Applications in Medicinal Chemistry

Role in Antiviral Drug Development

The compound serves as a pivotal intermediate in synthesizing Grazoprevir (MK-5172), a macrocyclic HCV NS3/4A protease inhibitor approved for treating genotype 1 and 4 infections . Grazoprevir’s design exploits the compound’s ability to occupy the protease’s S1 pocket, with the quinoxaline chlorine atom forming a halogen bond with Gly137 . Clinical trials demonstrate Grazoprevir’s efficacy, achieving sustained virologic response rates of 95–97% in combination therapies .

Table 2: Key Applications

Biological Evaluation

Antiviral Activity

In HCV replicon assays, Grazoprevir (derived from the compound) demonstrates EC₅₀ values of 0.3–1.2 nM against genotype 1a/1b variants . Molecular dynamics simulations highlight the methoxy group’s role in stabilizing the protease-inhibitor complex through water-mediated hydrogen bonds .

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 μg/mL and >64 μg/mL, respectively, suggesting selectivity for Gram-positive pathogens. The chloro-quinoxaline moiety likely intercalates into bacterial DNA, disrupting replication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume